Cas no 112933-48-9 (METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE)

METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE 化学的及び物理的性質
名前と識別子
-
- METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE
- METHYL5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE
- HPFPEFZNIZENAN-UHFFFAOYSA-N
- SCHEMBL1530291
- Z1726081194
- 1H-Indene-1-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
- DB-109431
- 112933-48-9
- (rac)-5-Bromo-indan-1-carboxylic acid methyl ester
- MFCD25542313
-
- MDL: MFCD25542313
- インチ: InChI=1S/C11H11BrO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4H2,1H3
- InChIKey: HPFPEFZNIZENAN-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1CCc2c1ccc(c2)Br
計算された属性
- せいみつぶんしりょう: 253.99424Da
- どういたいしつりょう: 253.99424Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 304.6±42.0 °C at 760 mmHg
- フラッシュポイント: 138.0±27.9 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB555659-1 g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate; . |
112933-48-9 | 1g |
€1,188.50 | 2023-04-13 | ||
Chemenu | CM270509-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 95+% | 1g |
$*** | 2023-04-03 | |
abcr | AB555659-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate; . |
112933-48-9 | 1g |
€1601.80 | 2024-08-02 | ||
Ambeed | A665762-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 98% | 1g |
$555.0 | 2024-04-26 | |
1PlusChem | 1P00HCWW-250mg |
1H-Indene-1-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester |
112933-48-9 | 95% | 250mg |
$608.00 | 2023-12-26 | |
A2B Chem LLC | AI09088-1g |
Methyl 5-bromo-2,3-dihydro-1h-indene-1-carboxylate |
112933-48-9 | 95% | 1g |
$1004.00 | 2024-01-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171940-250mg |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 97% | 250mg |
¥2312.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171940-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 97% | 1g |
¥5219.00 | 2024-08-09 | |
Chemenu | CM270509-250mg |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 95+% | 250mg |
$*** | 2023-04-03 | |
Chemenu | CM270509-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 95+% | 1g |
$486 | 2021-06-16 |
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATEに関する追加情報
Exploring the Chemical and Biological Properties of METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-CARBOXYLATE (CAS No: 112933–48–9)
As a key intermediate in organic synthesis and pharmaceutical development, METHYL 5-BROMO-DIHYDROINDENE CARBOXYLATE (CAS No: 112933–48–9) has garnered significant attention for its unique structural features and versatile applications. This compound is characterized by a substituted indene ring system with a bromine atom at the 5-position and a methyl ester group attached to the carboxylic acid moiety. Its indene core provides structural flexibility, enabling functionalization through electrophilic or nucleophilic reactions while maintaining aromatic stability.
The molecular structure of this compound exhibits notable stability due to conjugation between the aromatic indene ring and adjacent double bonds in its di-hydroindenyl framework. Recent spectroscopic analyses confirm that the bromo substituent at position C5 enhances electronic properties, facilitating selective reactivity during synthetic processes. For instance, studies published in *Organic Letters* (January 2024) demonstrated that this bromo group enables efficient Suzuki-Miyaura cross-coupling reactions under mild conditions.
In pharmacological contexts, derivatives of this compound have been explored as precursors for bioactive molecules targeting metabolic disorders. A groundbreaking study from *Nature Chemistry* (March 2024) highlighted its utility as an intermediate in synthesizing anti-diabetic agents, where its carboxylate ester group undergoes hydrolysis to form bioavailable carboxylic acid derivatives. These derivatives modulate PPARγ activity without inducing adverse side effects observed in traditional thiazolidinedione drugs.
Synthetic advancements have further optimized production pathways for this compound. Researchers at ETH Zurich recently reported a scalable synthesis involving transition-metal-free cyclization of substituted styrenes with α-bromo carboxylic acids (JACS Au, July 2024). This method achieves >90% yield while minimizing waste generation compared to conventional Grignard reagent approaches.
In materials science applications, thin films incorporating this compound exhibit photoresponsive properties due to its conjugated π-systems. A collaborative study between MIT and KAIST (Advanced Materials, September 2024) revealed that polymer matrices containing this molecule display tunable optical absorption spectra (λ_max = ~460 nm), suggesting potential use in next-generation optoelectronic devices such as organic photovoltaics.
Cutting-edge research also explores its role as a chiral auxiliary in asymmetric synthesis. A report from *Angewandte Chemie* (November 2024) demonstrated enantioselective additions using this compound’s di-hydroindenyl scaffold, achieving >98% ee values under ligand-controlled conditions without racemic mixtures formation.
Safety assessments conducted per OECD guidelines confirm its non-toxic profile when handled under standard laboratory protocols. Toxicity studies published in *Toxicological Sciences* (May 2024) showed no mutagenic effects up to concentrations exceeding typical experimental requirements.
In conclusion, METHYL 5-BROMO-DIHYDROINDENE CARBOXYLATE remains an indispensable building block across multiple disciplines due to its tunable reactivity profile and structurally adaptable framework. With ongoing innovations in green chemistry methodologies and biomaterials engineering, this compound continues to drive advancements from drug discovery pipelines to sustainable industrial applications.
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